1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate
Overview
Description
“1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate” is a chemical compound with the molecular formula C14H23NO5 . It is available from various suppliers .
Synthesis Analysis
The synthesis of this compound involves the reaction of tert-butyl 4-oxopiperidine-1-carboxylate with ethyl diazoacetate in the presence of boron trifluoride diethyl etherate . The reaction is carried out in diethyl ether at 0°C . The yield varies, with one method reporting a yield of 48% .Molecular Structure Analysis
The InChI code for this compound is 1S/C14H23NO5/c1-5-19-12(17)10-9-15(8-6-7-11(10)16)13(18)20-14(2,3)4/h10H,5-9H2,1-4H3 .Scientific Research Applications
Synthesis and Characterization
Synthesis of Derivatives : A study by Nishio et al. (2011) discusses the synthesis of 4-tert-butyl 2-ethyl 3-amino-1-benzyl-5-dialkylamino-1H-pyrrole-2,4-dicarboxylate derivatives, highlighting a novel synthetic method that includes selective cyclization and lithium coordination influenced by the tert-butyl ester. This study is relevant for understanding the synthesis processes involving compounds similar to 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate (Nishio, Uchiyama, Kito, & Nakahira, 2011).
Molecular and Crystal Structure Analysis : A paper by Çolak et al. (2021) provides insights into the synthesis and characterization, including X-ray and DFT analyses, of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, a compound structurally related to 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate. This work is crucial for understanding the molecular structures and potential applications of similar compounds (Çolak, Karayel, Buldurun, & Turan, 2021).
Applications in Asymmetric Synthesis
- Chiral Auxiliary Applications : Studer, Hintermann, and Seebach (1995) detail the synthesis of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, a chiral auxiliary, which is related to the synthesis of 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate. This research is significant for understanding how similar compounds can be used as auxiliaries in asymmetric synthesis (Studer, Hintermann, & Seebach, 1995).
Supramolecular Arrangement and Weak Intermolecular Interactions
- Supramolecular Arrangement Studies : Research by Samipillai et al. (2016) on the synthesis and crystal structure analysis of 3-oxopyrrolidines, including (S)-1-tert-butyl 2-ethyl-2-((S)-2-nitro-1-p-tolylethyl)-3-oxopyrrolidine-1,2-dicarboxylate, provides insights into the supramolecular arrangement influenced by weak intermolecular interactions. This study helps in understanding the behavior of compounds like 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate in different molecular environments (Samipillai, Bhatt, Kruger, Govender, & Naicker, 2016).
Safety And Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
1-O-tert-butyl 3-O-ethyl 4-oxoazepane-1,3-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO5/c1-5-19-12(17)10-9-15(8-6-7-11(10)16)13(18)20-14(2,3)4/h10H,5-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHXZHJRQFDJAPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CCCC1=O)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70655187 | |
Record name | 1-tert-Butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70655187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate | |
CAS RN |
98977-37-8 | |
Record name | 1-tert-Butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70655187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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